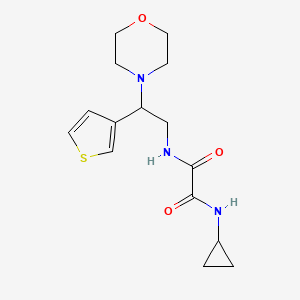

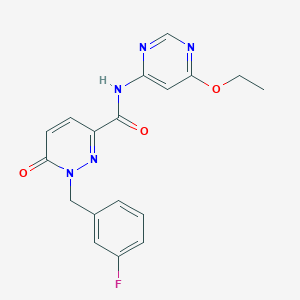

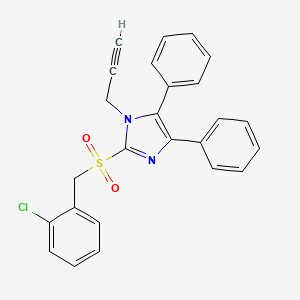

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, also known as MNTX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTX belongs to the class of triazole-containing nicotinamide derivatives and has been synthesized through various methods.

Aplicaciones Científicas De Investigación

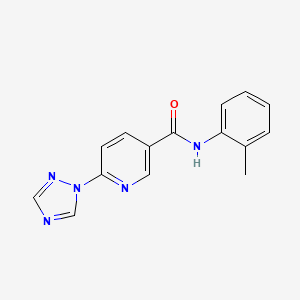

Synthesis and Evaluation of Anticancer Activity

A study presented the synthesis and testing of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides for their anticancer activity against various human cancer cell lines. Some compounds displayed significant anticancer activity, inducing cell cycle arrest and cell death by apoptosis, which was supported by tubulin polymerization inhibition, caspase-9 effects, Hoechst staining, and DNA fragmentation analysis. Docking experiments suggested efficient interaction and binding with tubulin protein, indicating the scaffold's potential in anticancer therapy (Kamal et al., 2014).

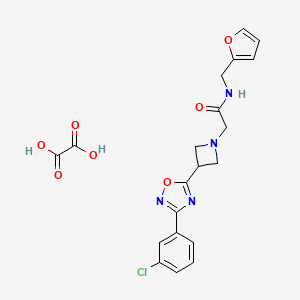

NAMPT Activation for Disease Treatment

Nicotinamide phosphoribosyltransferase (NAMPT) activation, involved in the NAD+ salvage pathway crucial for various biological processes, was targeted by synthesizing novel urea-containing derivatives. Optimizations led to compounds showing potent NAMPT activity with reduced cytochrome P450 inhibition, highlighting their therapeutic potential for treating diseases related to metabolism and aging (Akiu et al., 2021).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating mixed-type inhibitor behavior and adherence to Langmuir isotherm model. Studies including Tafel polarization, AC impedance, and surface analysis techniques confirmed the formation of protective films on the steel surface, illustrating their potential in industrial applications (Chakravarthy et al., 2014).

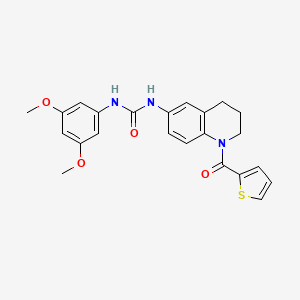

Fungicidal Activities of Nicotinamide Derivatives

Research into N-(thiophen-2-yl) nicotinamide derivatives, designed by combining nicotinic acid and thiophene, demonstrated significant fungicidal activities against cucumber downy mildew, surpassing commercial fungicides. This underscores the promise of nicotinamide derivatives in agricultural applications, offering a basis for further optimization and development of novel fungicides (Wu et al., 2022).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLRXDLXEAUGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)

![2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2802730.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2802732.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)

![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)